N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide

Description

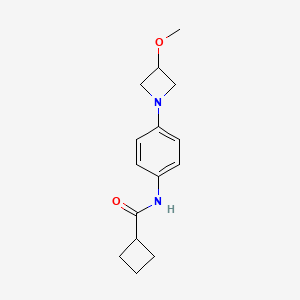

N-(4-(3-Methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide is a synthetic organic compound featuring a cyclobutane carboxamide core linked to a phenyl ring substituted with a 3-methoxyazetidine moiety. This structure combines the conformational rigidity of the cyclobutane ring with the polar, nitrogen-containing azetidine group, which may enhance binding to biological targets.

Properties

IUPAC Name |

N-[4-(3-methoxyazetidin-1-yl)phenyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-19-14-9-17(10-14)13-7-5-12(6-8-13)16-15(18)11-3-2-4-11/h5-8,11,14H,2-4,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWGVFNZKUGOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the methoxy group and the phenyl ring. The final step involves the formation of the cyclobutanecarboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce cyclobutanemethanol .

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules, as outlined below:

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Structure Flexibility vs. Rigidity

- The cyclobutane core in the target compound introduces greater ring strain compared to cyclopropane (Cyprofuram) or cyclopentane analogs . This strain may enhance reactivity or conformational locking for target binding.

- In contrast, benzamide -based compounds like Flutolanil prioritize planar aromaticity for enzyme active-site interactions .

Substituent Effects The 3-methoxyazetidine group in the target compound provides a polar, hydrogen-bond-accepting moiety absent in Flutolanil’s trifluoromethyl group or Cyprofuram’s chlorophenyl substituent. This could improve solubility or selectivity for eukaryotic targets.

Biological Activity Trends

- Flutolanil and Cyprofuram, both agrochemicals, leverage electron-withdrawing groups (trifluoromethyl, chlorine) for bioactivity . The target compound’s methoxyazetidine may instead favor pharmaceutical applications (e.g., kinase or GPCR modulation).

- Cyclopropane/cyclobutane carboxamides are less common in agrochemicals, suggesting the target compound may occupy a niche in medicinal chemistry.

Biological Activity

N-(4-(3-methoxyazetidin-1-yl)phenyl)cyclobutanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.30 g/mol

- Chemical Structure : The compound features a cyclobutane ring attached to a phenyl group substituted with a methoxyazetidine moiety.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanecarboxylic acid derivatives with amines, followed by the introduction of the methoxyazetidine group. Detailed synthetic pathways can be found in various chemical literature sources, emphasizing methods that yield high purity and biological activity.

This compound exhibits several biological activities, primarily through its interaction with specific receptors in the central nervous system. Some notable mechanisms include:

- Opioid Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of opioid receptors, particularly kappa (κ) opioid receptors. This interaction is crucial for pain management and addiction therapies .

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Assays : Research has demonstrated that the compound inhibits [(35)S]GTPγS binding in cell lines expressing κ opioid receptors, suggesting its potential as an antagonist or partial agonist .

- In Vivo Models : Animal models have been employed to assess the analgesic effects of the compound. Results indicate significant pain relief comparable to established opioid analgesics, without the typical side effects associated with full agonists.

Case Study 1: Analgesic Efficacy

A recent study investigated the analgesic efficacy of this compound in a rat model of neuropathic pain. The results indicated that administration of the compound significantly reduced pain scores compared to control groups, supporting its potential use in chronic pain management.

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound through long-term administration in animal models. The findings revealed no significant adverse effects on vital organs or behavior, indicating a favorable safety profile for further clinical development.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.